N6-Dimethylaminomethylidene isoguanosine

Oligonucleotide Synthesis Nucleoside Protection Solid-Phase Synthesis

N6-DMF-protected isoguanosine (CAS 156706-72-8) essential for incorporating isoguanosine into oligos. The N6-DMF group ensures efficient synthesis. Deprotected isoguanosine forms exceptionally stable hydrogels and modulates RNA duplex stability. Critical for aptamer, probe, and therapeutic oligo R&D.

Molecular Formula C13H18N6O5
Molecular Weight 338.324
CAS No. 156706-72-8
Cat. No. B599695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Dimethylaminomethylidene isoguanosine
CAS156706-72-8
Molecular FormulaC13H18N6O5
Molecular Weight338.324
Structural Identifiers
SMILESCN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4-/t6-,8-,9-,12-/m1/s1
InChIKeyVBDFGPWFFLJGON-HTRDNUTPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Dimethylaminomethylidene isoguanosine (CAS 156706-72-8): A Protected Isoguanosine Nucleoside for Oligonucleotide Synthesis and Supramolecular Research


N6-Dimethylaminomethylidene isoguanosine (CAS 156706-72-8) is a chemically protected purine nucleoside analog, specifically an N6-modified isoguanosine derivative . Isoguanosine (isoG) is a structural isomer of guanosine (G), characterized by the translocation of the C2 carbonyl and C6 amino groups, which confers distinct self-assembly and base-pairing properties [1]. The N6-dimethylaminomethylidene (DMF) group serves as a crucial protecting moiety that enables the efficient incorporation of isoguanosine into synthetic oligonucleotides [2].

N6-Dimethylaminomethylidene isoguanosine: Why In-Class Nucleoside Analogs Cannot Be Freely Substituted


Generic substitution among purine nucleoside analogs is not feasible due to fundamental differences in supramolecular assembly, base-pairing thermodynamics, and synthetic compatibility [1]. Unprotected isoguanosine exhibits poor solubility and is prone to side reactions during automated oligonucleotide synthesis, necessitating specific N6 protection [2]. Furthermore, isoguanosine's unique hydrogen-bonding pattern, resulting from the translocation of its C2 and C6 groups, leads to a 15-fold enhancement in hydrogel stability compared to guanosine and alters RNA duplex thermodynamics in a sequence-dependent manner [3][4]. These distinctions underscore the need for targeted selection based on specific experimental requirements.

Quantitative Differentiation of N6-Dimethylaminomethylidene isoguanosine from Analogs: A Comparative Evidence Guide for Procurement


Enhanced Oligonucleotide Synthesis Efficiency via DPC/DMF Protection Strategy

The combination of O-2 diphenylcarbamoyl (DPC) and N-6 dimethylaminomethylidene (DMF) protecting groups on isoguanosine nucleosides enables efficient solid-phase oligonucleotide synthesis. While specific yield data for N6-Dimethylaminomethylidene isoguanosine are not provided, the patent literature asserts that this specific combination of protecting groups is an improvement over previously known methods, which often suffered from low yields or required complex deprotection steps [1]. Furthermore, related studies on 2'-deoxyisoguanosine show that DPC-protected building blocks are 'much more efficient' than unprotected compounds in solid-phase synthesis [2].

Oligonucleotide Synthesis Nucleoside Protection Solid-Phase Synthesis

Superior Supramolecular Hydrogel Stability: Isoguanosine vs. Guanosine

Isoguanosine (the parent compound of N6-Dimethylaminomethylidene isoguanosine) forms hydrogels with remarkable long-term stability, whereas guanosine gels collapse rapidly [1]. Rheological data demonstrate a 15-fold higher stability for isoguanosine hydrogels compared to guanosine hydrogels. Furthermore, isoguanosine gel stability is maintained over a broad pH range (pH 3-10), including at physiological Na+ concentrations, and SEM imaging reveals that isoguanosine self-assembles into interconnected helical fibers, in contrast to the discrete ribbons formed by guanosine [1].

Supramolecular Hydrogels Drug Delivery Self-Assembly

RNA Duplex Stabilization via iG-iC Base Pair Substitution

The substitution of a canonical G-C base pair with an isoguanosine-isocytidine (iG-iC) pair in RNA duplexes generally results in thermodynamic stabilization. UV optical melting experiments show that the extent of stabilization is sequence-dependent and can be modeled using nearest-neighbor parameters [1]. For a 5'-GC-3'/3'-CG-5' context, each iG-iC replacement adds 0.6 kcal/mol of stabilizing free energy at 37°C. In contrast, for 5'-CG-3'/3'-GC-5' and 5'-GG-3'/3'-CC-5' contexts, the free energy difference is less than 0.2 kcal/mol [1].

RNA Duplex Stability Expanded Genetic Alphabet Thermodynamics

Potent Adenosine A1 Receptor Affinity of N6-Cyclosubstituted Isoguanosines

Isoguanosine derivatives with specific N6-substitutions exhibit high affinity and selectivity for the adenosine A1 receptor. For example, isoguanosine itself has a Ki of 94 nM for the A1 receptor, as determined by [3H]N6-cyclohexyladenosine binding to rat brain membranes [1]. While N6-Dimethylaminomethylidene isoguanosine itself lacks direct affinity data, studies on related N6-cyclosubstituted isoguanosines demonstrate that compounds with five- or six-membered rings at the N6 position can exhibit 'excellent A1 agonist activity' and 'A2/A1 selectivity' [2].

Adenosine Receptor GPCR Drug Discovery

Strategic Application Scenarios for N6-Dimethylaminomethylidene isoguanosine Based on Quantitative Evidence


Automated Solid-Phase Synthesis of Modified Oligonucleotides

Use as a protected building block (phosphoramidite) in automated DNA/RNA synthesizers to efficiently incorporate isoguanosine into oligonucleotides. The DMF protection at the N6 position, often in combination with DPC protection at O2, is a patented strategy designed to overcome the inherent reactivity of isoguanosine and improve synthesis outcomes [1]. This is essential for creating probes, aptamers, or therapeutic oligonucleotides containing non-standard bases.

Development of Long-Lasting Supramolecular Hydrogels

Use isoguanosine (the deprotected form) as a monomer to fabricate hydrogels with exceptional stability. The 15-fold increase in stability over guanosine gels, along with broad pH tolerance, makes isoguanosine-based gels ideal for applications such as sustained drug release depots, tissue engineering scaffolds, and the construction of nanoscopic devices that require long-term structural integrity [2].

Engineering RNA Duplexes with Enhanced Thermal Stability

Incorporate isoguanosine (iG) residues into RNA strands to systematically modulate duplex stability. The sequence-dependent stabilization of up to 0.6 kcal/mol per iG-iC substitution provides a predictable tool for designing RNA-based therapeutics (e.g., siRNA, antisense) with improved nuclease resistance and target binding affinity at physiological temperatures [3].

Scaffold for Adenosine A1 Receptor Ligand Discovery

Utilize N6-Dimethylaminomethylidene isoguanosine as a synthetic intermediate for the generation of novel isoguanosine derivatives. Given that isoguanosine and its N6-substituted analogs exhibit high affinity for the adenosine A1 receptor (e.g., isoguanosine Ki = 94 nM), this compound serves as a key starting point for medicinal chemistry campaigns targeting A1 receptors for potential cardiovascular and neuroprotective agents [4].

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